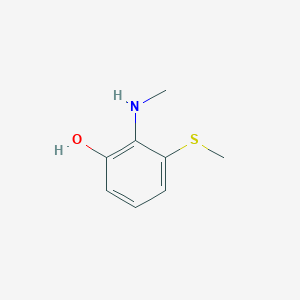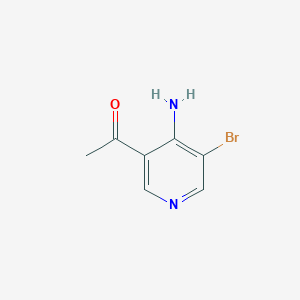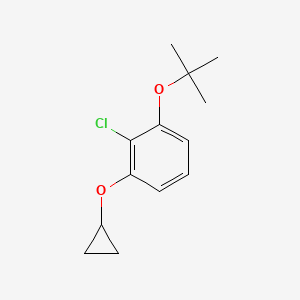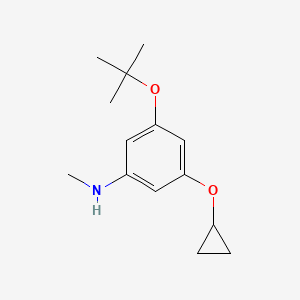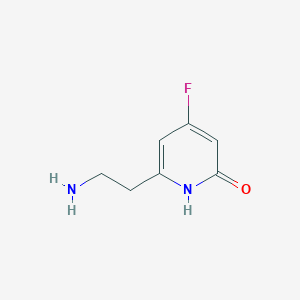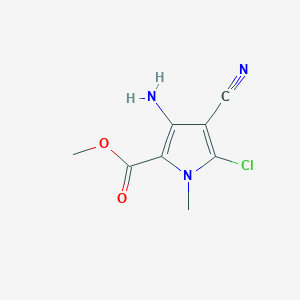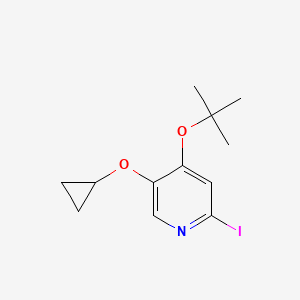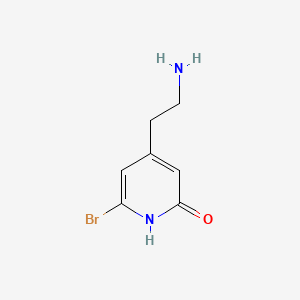
4-(2-Aminoethyl)-6-bromopyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-6-bromopyridin-2-OL is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of an aminoethyl group at the 4-position, a bromine atom at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-bromopyridin-2-OL typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 2-hydroxypyridine followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-6-bromopyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(2-Aminoethyl)pyridin-2-OL.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-(2-Aminoethyl)-6-bromopyridin-2-one.
Reduction: Formation of 4-(2-Aminoethyl)pyridin-2-OL.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
4-(2-Aminoethyl)-6-bromopyridin-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-6-bromopyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)pyridin-2-OL: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-hydroxypyridine:
2-Amino-4-bromopyridine: Lacks the hydroxyl group, altering its chemical properties and reactivity.
Uniqueness
4-(2-Aminoethyl)-6-bromopyridin-2-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminoethyl group, bromine atom, and hydroxyl group allows for versatile modifications and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
4-(2-aminoethyl)-6-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1-2,9H2,(H,10,11) |
InChIキー |
GNONSXJMIRZSQU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)Br)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


